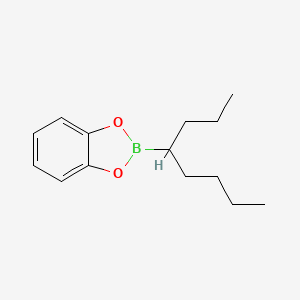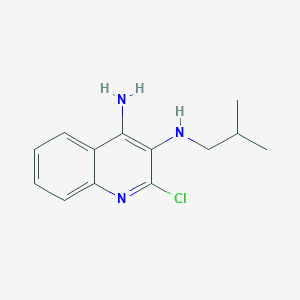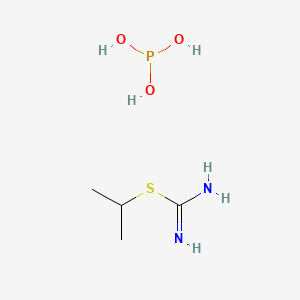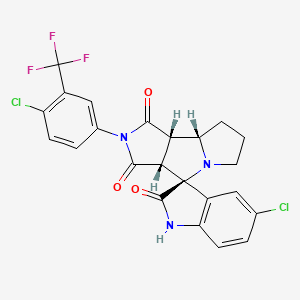
1-Isocyanato-4-(2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-(2-phenylethyl)benzene is an organic compound with the molecular formula C15H13NO. It features an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a 2-phenylethyl group.
Méthodes De Préparation
The synthesis of 1-Isocyanato-4-(2-phenylethyl)benzene typically involves the reaction of an amine precursor with phosgene. The general reaction can be represented as follows:
RNH2+COCl2→RNCO+2HCl
In this reaction, the amine (RNH2) reacts with phosgene (COCl2) to form the isocyanate (RNCO) and hydrochloric acid (HCl) . Industrial production methods often involve the use of safer phosgene derivatives, such as oxalyl chloride, to minimize the hazards associated with phosgene .
Analyse Des Réactions Chimiques
1-Isocyanato-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
- Reacts with alcohols to form urethanes.
Nucleophilic Addition: ROH+R’NCO→ROC(O)N(H)R’
Reacts with water to form amines and carbon dioxide.Hydrolysis: RNCO+H2O→RNH2+CO2
Polymerization: Reacts with diols to form polyurethanes, which are widely used in foams and coatings.
Applications De Recherche Scientifique
1-Isocyanato-4-(2-phenylethyl)benzene is utilized in various scientific research applications:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are essential in the production of foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-4-(2-phenylethyl)benzene involves its reactivity as an electrophile. The isocyanate group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymeric materials .
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-(2-phenylethyl)benzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Lacks the 2-phenylethyl substitution, making it less sterically hindered.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene Diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for producing rigid foams.
Propriétés
Numéro CAS |
918435-06-0 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-isocyanato-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H13NO/c17-12-16-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
Clé InChI |
PHMBEDBRFGWJHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)



![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)

![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)





